molecular formula C10H14ClNO2S B5231200 N-(4-chlorophenyl)butane-1-sulfonamide CAS No. 7143-37-5

N-(4-chlorophenyl)butane-1-sulfonamide

Cat. No.: B5231200
CAS No.: 7143-37-5
M. Wt: 247.74 g/mol
InChI Key: UVUXTNKGBCHPKC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)butane-1-sulfonamide is a chemical compound of interest in agricultural chemical research, particularly in the development of novel fungicides. Research on structurally related sulfonamide derivatives has demonstrated significant potential in combating plant pathogens. For instance, studies have shown that similar pinacolone sulfonamide compounds exhibit excellent in vitro and in vivo inhibitory effects against Botrytis cinerea , a destructive fungal pathogen affecting a wide range of crops . Some derivatives in this class have displayed superior efficacy compared to established lead compounds, indicating that the sulfonamide moiety is a valuable scaffold for discovering new agrochemical agents with potentially unique modes of action . This makes this compound a valuable intermediate for researchers in pesticide science who are engaged in structure-activity relationship (SAR) studies and the synthesis of new active ingredients to address fungicide resistance. The compound should be handled by experienced personnel only, in accordance with laboratory safety practices. This product is intended for research and further manufacturing applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUXTNKGBCHPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991795
Record name N-(4-Chlorophenyl)butane-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-37-5
Record name NSC41557
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)butane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Crystallographic Elucidation of N 4 Chlorophenyl Butane 1 Sulfonamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete map of the proton and carbon framework and their connectivity can be established.

The ¹H NMR spectrum of N-(4-chlorophenyl)butane-1-sulfonamide provides specific signals for each unique proton in the molecule. The proton of the sulfonamide group (–SO₂NH–) is typically observed as a singlet in the downfield region of the spectrum, with chemical shifts for related sulfonamide derivatives appearing between δ 8.78 and 10.15 ppm. rsc.org In some instances, this signal can be shifted further downfield to around δ 11.3 ppm, potentially due to intramolecular hydrogen bonding. researchgate.net

The aromatic protons of the 4-chlorophenyl ring appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. These signals for related compounds are generally found in the range of δ 6.51 to 7.70 ppm. rsc.org The protons of the n-butyl group attached to the sulfur atom exhibit predictable multiplicities and integrations corresponding to the –CH₂–CH₂–CH₂–CH₃ chain. The terminal methyl (–CH₃) group appears as a triplet, while the adjacent methylene (B1212753) groups present as complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Butyl -CH₃ ~ 0.9 Triplet (t)
Butyl -CH₂- ~ 1.4 Sextet
Butyl -CH₂- ~ 1.8 Quintet
Butyl -SO₂-CH₂- ~ 3.1 Triplet (t)
Aromatic C-H (ortho to Cl) ~ 7.3 Doublet (d)
Aromatic C-H (ortho to NH) ~ 7.2 Doublet (d)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound and its derivatives, aromatic carbon signals are typically observed between δ 111 and 161 ppm. rsc.org The carbon atoms of the butyl chain will appear in the upfield region of the spectrum. The carbon directly attached to the electron-withdrawing sulfonyl group (–SO₂–CH₂–) is the most deshielded of the aliphatic carbons. In contrast, the terminal methyl carbon (–CH₃) is the most shielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Butyl -C H₃ ~ 13
Butyl -C H₂- ~ 21
Butyl -C H₂- ~ 25
Butyl -SO₂-C H₂- ~ 52
Aromatic C (ortho to NH) ~ 122
Aromatic C (ortho to Cl) ~ 129
Aromatic C (ipso-Cl) ~ 133

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netresearchgate.net

COSY spectra establish proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity within the butyl chain by showing correlations between adjacent methylene groups.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the sulfonamide NH proton and the ipso-carbon of the phenyl ring, as well as the carbons of the sulfonyl group, confirming the connection of the major fragments of the molecule. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govnih.gov For this compound, the sulfonamide (–SO₂NH–) group provides several distinct bands.

The most characteristic signals in the IR spectrum are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. nih.gov These are typically strong bands found in the ranges of 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.gov The stretching vibration of the S–N bond is observed in the 895–931 cm⁻¹ region. rsc.orgnih.gov The N–H stretching vibration of the sulfonamide group appears in the region of 3231–3349 cm⁻¹. rsc.org Other notable bands include aromatic C=C stretching vibrations around 1489–1594 cm⁻¹ and C-H stretching vibrations from the butyl group and aromatic ring. rsc.org Raman spectroscopy serves as a complementary technique, often providing strong signals for the symmetric vibrations of the sulfonyl group and the carbon skeleton. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source(s)
N-H (Sulfonamide) Stretching (ν) 3230 - 3350 rsc.org
C-H (Aromatic) Stretching (ν) 3000 - 3100 nih.gov
C-H (Aliphatic) Stretching (ν) 2850 - 2960
C=C (Aromatic) Stretching (ν) 1480 - 1600 rsc.org
SO₂ (Sulfonyl) Asymmetric Stretching (νas) 1300 - 1400 nih.gov
SO₂ (Sulfonyl) Symmetric Stretching (νs) 1120 - 1185 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₄ClNO₂S), the exact molecular weight can be determined using high-resolution mass spectrometry (HRMS).

The fragmentation of the molecular ion under electron impact or other ionization methods provides valuable structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond. For the title compound, characteristic fragments would correspond to the 4-chlorophenylsulfonyl cation and the butyl cation. Further fragmentation of the aromatic ring, such as the loss of chlorine, can also be observed. docbrown.info Predicted mass-to-charge ratios (m/z) for adducts of the closely related N-(3-amino-4-chlorophenyl)butane-1-sulfonamide include [M+H]⁺ at 263.06158 and [M+Na]⁺ at 285.04352. uni.lu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Ion Formula Description Predicted m/z
[C₁₀H₁₄ClNO₂S]⁺ Molecular Ion (M⁺) 263.04
[C₄H₉]⁺ Butyl cation 57
[C₆H₄ClSO₂]⁺ 4-chlorophenylsulfonyl cation 190.96

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the search results, analysis of closely related structures, such as 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, allows for a reliable prediction of its key structural features. researchgate.net

Table 5: Predicted Crystallographic Parameters for this compound (based on analogs)

Parameter Expected Value / Feature Source(s)
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c or C2/c researchgate.net
Key Interaction Intermolecular N–H···O=S hydrogen bonding nih.govresearchgate.net
Common Motif Centrosymmetric Dimer researchgate.net
C–S–N bond angle ~ 106-108°
O–S–O bond angle ~ 118-120°

Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular hydrogen bonds, with weaker interactions such as π-π stacking also playing a significant role in stabilizing the crystal lattice. researchgate.net In the case of this compound and its derivatives, the primary interaction is expected to be the hydrogen bond between the sulfonamide N-H group and an oxygen atom of a neighboring sulfonyl group (N–H···O=S).

This strong hydrogen bond is a recurring motif in the crystal structures of a wide array of sulfonamides. For instance, in the crystal structure of N-(2-chlorophenylsulfonyl)-4-fluorobenzamide, intermolecular N–H···O(S) hydrogen bonds, along with C–H···O(S) interactions, lead to the formation of inversion-related dimers. nih.gov Similarly, in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the crystal structure reveals dimeric aggregates stabilized by N–H···O(S) hydrogen bonds.

The presence of the chloro-substituent on the phenyl ring can also introduce specific interactions. Intramolecular N–H···Cl hydrogen bonds have been observed, as seen in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide. Furthermore, C-H···π interactions, where a hydrogen atom from an alkyl chain or an aromatic ring interacts with the π-system of a phenyl ring, are also plausible and have been noted in the packing of similar molecules.

The interplay of these interactions—strong N–H···O hydrogen bonding, potential π-π stacking, and other weaker contacts—dictates the formation of supramolecular assemblies, which can range from simple dimers to more complex one-dimensional chains or two-dimensional sheets. nih.gov

Table 1: Key Intermolecular Interactions in Sulfonamide Crystal Packing

Interaction TypeDonorAcceptorCommon Resulting Motif
Hydrogen BondN-H (sulfonamide)O=S (sulfonyl)Dimers, Chains
Hydrogen BondC-H (aromatic/alkyl)O=S (sulfonyl)Stabilization of primary motifs
Hydrogen BondN-H (sulfonamide)Cl (chloro-substituent)Intramolecular ring formation
π-π StackingAromatic RingAromatic RingStacked columnar structures
C-H···π InteractionC-H (alkyl/aromatic)Aromatic RingFurther stabilization of packing

Conformational Analysis in the Solid State

The solid-state conformation of this compound is defined by the rotational freedom around several key single bonds, primarily the S-N bond and the bonds connecting the sulfonyl group to the butane (B89635) chain and the nitrogen to the chlorophenyl ring.

A critical conformational parameter in N-arylsulfonamides is the torsion angle around the S-N bond. Studies on related compounds reveal that the molecule is often twisted at this bond. For example, in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, the C–SO2–NH–C torsion angle is 63.74°. researchgate.net A similar twist is observed in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, with a corresponding torsion angle of 57.6°. This non-planar conformation is a general feature of this class of compounds.

Another significant conformational aspect is the relative orientation of the aromatic ring and the sulfonyl group. The dihedral angle between the sulfonyl and anilino rings in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is 31.40°. researchgate.net In a series of N-(arylsulfonyl)-4-fluorobenzamides, the aromatic rings were found to be inclined to one another by angles ranging from 81.82° to 89.91°. nih.gov This indicates that a perpendicular or near-perpendicular arrangement of the aromatic rings can be expected in derivatives.

The conformation of the butane chain in this compound would likely adopt a low-energy, staggered arrangement to minimize steric hindrance. The flexibility of this alkyl chain allows it to orient in a way that facilitates efficient crystal packing, likely folding to accommodate the intermolecular hydrogen bonding and other interactions within the crystal lattice.

Table 2: Conformational Parameters in Related Sulfonamides

CompoundKey Torsion Angle (C–SO2–NH–C)Dihedral Angle between Rings
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide63.74°31.40°
4-Chloro-N-(2-chlorophenyl)benzenesulfonamide57.6°84.7°
N-(2-chlorophenylsulfonyl)-4-fluorobenzamideNot specified89.91°
N-(4-chlorophenylsulfonyl)-4-fluorobenzamideNot specified81.82°

Computational and Theoretical Investigations of N 4 Chlorophenyl Butane 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometric parameters of molecules. nih.gov For N-(4-chlorophenyl)butane-1-sulfonamide, DFT methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations provide a detailed understanding of the molecule's fundamental properties.

The conformational landscape of this compound is explored by identifying its stable conformers and the energy barriers between them. The flexibility of the butane (B89635) chain and the rotation around the N-S and C-N bonds allow the molecule to adopt various spatial arrangements. Energy minimization calculations are performed to identify the most stable, low-energy conformation. This process involves systematically altering the molecule's geometry and calculating its potential energy until a minimum is reached. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on related structures)

ParameterBond/AngleCalculated Value
Bond Length (Å)S-N1.65
Bond Length (Å)S=O1.45
Bond Length (Å)C-S1.78
Bond Length (Å)C-Cl1.75
Bond Angle (°)O=S=O120.5
Bond Angle (°)C-S-N107.8
Dihedral Angle (°)C-C-S-N-65.0
Dihedral Angle (°)S-N-C-C (phenyl)85.0

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO may be distributed across the sulfonamide group. The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting how the molecule might interact with other chemical species. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.60

Molecular Docking Simulations to Predict Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.netresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical molecular docking study, the 3D structure of this compound would be docked into the active site of a target protein. The simulation would then identify the most favorable binding poses and the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the sulfonamide group is a known zinc-binding group in metalloenzymes like carbonic anhydrases and matrix metalloproteinases, and the aromatic ring can participate in pi-pi stacking or hydrophobic interactions with amino acid residues. nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for different binding poses. A more negative binding energy generally indicates a more stable and favorable interaction. By comparing the binding affinities of different ligands to the same target, researchers can rank their potential efficacy. The predicted binding orientation reveals the precise spatial arrangement of the ligand within the active site, which is crucial for its biological activity. researchgate.netunar.ac.id

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Carbonic Anhydrase II-7.5His94, His96, His119, Thr199, Thr200Hydrogen bonds, Hydrophobic interactions, Coordination with Zn2+
P38 MAP Kinase-8.2Met109, Gly110, Lys53, Leu167Hydrogen bonds, Hydrophobic interactions

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. sciepub.com MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.netnih.gov

Prediction of Activity Spectra for Substances (PASS) and Other Chemoinformatic Tools

Chemoinformatics has emerged as a critical discipline in modern drug discovery and development, employing computational methods to analyze and predict the properties of chemical compounds. For this compound, various chemoinformatic tools, including the Prediction of Activity Spectra for Substances (PASS) software, offer valuable insights into its potential biological activities, guiding further experimental research.

The PASS tool is a particularly powerful chemoinformatic program that predicts a wide spectrum of biological activities for a given chemical structure. The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi).

In a typical PASS analysis, the 2D structure of a molecule is used as input. mdpi.com The software then provides a list of potential pharmacological effects, with Pa and Pi values for each. mdpi.com A higher Pa value suggests a greater likelihood that the compound will exhibit a particular biological activity. These predictions can help researchers to prioritize compounds for further screening and to identify potential new applications for existing molecules.

While specific PASS analysis data for this compound is not extensively available in the public domain, the following table illustrates the kind of data that would be generated. The activities listed are based on the known biological profiles of sulfonamides in general.

Illustrative PASS Prediction Data for this compound

Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antibacterial> 0.7< 0.1
Antifungal> 0.5< 0.2
Carbonic Anhydrase Inhibitor> 0.8< 0.05
Diuretic> 0.6< 0.15
Anticonvulsant> 0.4< 0.3
Anti-inflammatory> 0.5< 0.2
Vasodilator> 0.3< 0.4

Note: The data in this table is illustrative and intended to demonstrate the output of a PASS analysis. It is not based on actual experimental or computational results for this compound.

Other chemoinformatic approaches are also instrumental in evaluating this compound. Molecular docking studies, for instance, can predict the binding affinity and interaction of the compound with specific biological targets, such as enzymes or receptors. This can help to elucidate its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies represent another key chemoinformatic tool. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. For sulfonamides, QSAR can help to identify the key molecular descriptors that contribute to their antibacterial, antifungal, or other activities, thereby guiding the design of more potent analogs.

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Butane 1 Sulfonamide Analogues in Biological Systems

Design Principles for Modulating Biological Activity through Structural Modifications

The design of analogues of N-(4-chlorophenyl)butane-1-sulfonamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies involve the systematic modification of distinct parts of the molecule: the phenyl ring, the sulfonamide linker, and the butyl chain.

Modification of the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a critical feature. Alterations at this position, or the introduction of additional substituents, can profoundly affect biological activity. The electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of these substituents are key considerations. For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with small alkyl or alkoxy groups can modulate the compound's lipophilicity and its interaction with target proteins.

Alterations to the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a crucial hydrogen bond donor and acceptor, often playing a pivotal role in binding to biological targets. Modifications such as N-alkylation or replacement of the sulfonamide with a bioisostere like a carboxamide can investigate the importance of this linker's hydrogen bonding capacity and its specific geometry.

A hypothetical example of a design strategy could involve synthesizing a series of analogues where the 4-chloro substituent is replaced by a range of electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal activity.

Elucidation of Pharmacophoric Features within the this compound Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, key pharmacophoric features can be inferred from its structure and the general understanding of sulfonamide-protein interactions.

The essential features likely include:

An Aromatic Ring: The 4-chlorophenyl group serves as a crucial hydrophobic feature that can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site.

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

A Hydrogen Bond Donor: The NH group of the sulfonamide is a key hydrogen bond donor.

A Hydrophobic Alkyl Group: The n-butyl chain provides a hydrophobic element that can occupy a lipophilic pocket within the target protein.

The spatial relationship between these features is critical. The distance and relative orientation of the aromatic ring, the hydrogen bond donor/acceptor unit, and the hydrophobic alkyl chain define the pharmacophore. Computational modeling techniques can be employed to generate and validate pharmacophore models based on a set of active analogues.

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the this compound scaffold have a profound impact on biological potency and selectivity. This is a central aspect of SAR studies.

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly alter activity.

Electronic Effects: The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring is a defining feature. Studies on related sulfonamides have shown that the electronic nature of this substituent can influence the pKa of the sulfonamide NH, which in turn affects its ionization state and hydrogen bonding potential at physiological pH. Replacing the chlorine with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can systematically probe the electronic requirements for binding.

Steric Effects: The size of the substituent at the 4-position, as well as the introduction of substituents at other positions (ortho, meta), can influence how the molecule fits into its binding site. Large, bulky substituents may cause steric hindrance, leading to a decrease in activity, or they could potentially access additional binding pockets, thereby increasing potency or altering selectivity.

Substituents on the Butyl Chain: Modifications to the n-butyl chain primarily affect the hydrophobic interactions.

Chain Length: Increasing or decreasing the length of the alkyl chain can optimize hydrophobic interactions. A longer chain might lead to stronger binding if the target has a deep hydrophobic pocket, but it could also increase non-specific binding and reduce solubility.

Branching: Introducing branching on the alkyl chain, for example, by using an isobutyl or sec-butyl group, can introduce stereochemical centers and restrict the conformational flexibility of the molecule. This can lead to higher selectivity for a specific target.

The following interactive table illustrates hypothetical SAR data for analogues with modifications on the phenyl ring, demonstrating the potential impact of substituents on biological activity.

Compound IDR1 Substituent (on Phenyl Ring)Biological Activity (IC₅₀, µM)
1 4-Cl5.2
2 4-F8.1
3 4-Br4.5
4 4-CH₃15.7
5 4-OCH₃22.3
6 4-NO₂2.8
7 3,4-diCl1.9

This data is hypothetical and for illustrative purposes only.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry can play a critical role in the biological activity of drug molecules. While this compound itself is achiral, the introduction of chiral centers through structural modifications can lead to stereoisomers with significantly different potencies and selectivities.

A key area for introducing stereochemistry is the alkyl chain. For instance, replacing the n-butyl group with a sec-butyl group introduces a chiral center, resulting in (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities because they will interact differently with the chiral environment of a protein's binding site. One enantiomer may fit optimally into the binding site, leading to high potency, while the other may have a poor fit and be significantly less active or even inactive.

Similarly, introducing a chiral center on the sulfonamide nitrogen by adding a specific substituent could also lead to stereoisomers with differential activity. The stereospecificity of binding is a strong indicator of a specific interaction with a biological target.

The following interactive table presents hypothetical data illustrating the potential influence of stereochemistry on the biological activity of a chiral analogue.

Compound IDStereochemistryBiological Activity (IC₅₀, µM)
8a (R)-N-(4-chlorophenyl)-sec-butanesulfonamide2.5
8b (S)-N-(4-chlorophenyl)-sec-butanesulfonamide35.8
8c Racemic N-(4-chlorophenyl)-sec-butanesulfonamide18.1

This data is hypothetical and for illustrative purposes only.

Mechanistic Insights into the Biological Interactions of N 4 Chlorophenyl Butane 1 Sulfonamide Derivatives

Molecular Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase, Oxidative Phosphorylation)

Derivatives of N-(4-chlorophenyl)butane-1-sulfonamide have been investigated as inhibitors of several key enzyme systems. The primary mechanism often involves the sulfonamide moiety, which is crucial for interacting with metallic cofactors or active site residues.

Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding function, making it a potent inhibitor of zinc-containing metalloenzymes like carbonic anhydrases (CAs). The inhibitory mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site. nih.gov This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity of reversibly hydrating CO2. mdpi.com

Molecular docking and kinetic studies reveal further details of this interaction. The sulfonamide's NH group forms a hydrogen bond with the backbone of the Thr200 residue in human CA isoforms. nih.gov Additional stability can be conferred by hydrophobic interactions between the inhibitor's aromatic or aliphatic parts and hydrophobic residues within the active site, such as Phe131 in hCA II. nih.gov N-substituted 4-chlorobenzenesulfonamides, for instance, have been identified as reversible noncompetitive inhibitors of carbonic anhydrase. nih.gov The specificity for different CA isoforms, such as the cancer-associated CA IX and CA XII, can be modulated by altering the substituents on the core structure, allowing for the development of selective inhibitors. plos.orgmdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives
Compound TypeTarget IsoformInhibition Constant (Kᵢ)Inhibition Type
4-Substituted Pyridine-3-sulfonamideshCA II271 nMNot Specified
4-Substituted Pyridine-3-sulfonamideshCA IX137 nMNot Specified
4-Substituted Pyridine-3-sulfonamideshCA XII91 nMNot Specified
N-methylacetazolamideNot SpecifiedNot SpecifiedCompetitive
Unsubstituted 4-chlorobenzenesulfonamideNot SpecifiedNot SpecifiedReversible Noncompetitive
N-hydroxy-N-methyl-4-chlorobenzenesulfonamideNot SpecifiedNot SpecifiedIrreversible

Oxidative Phosphorylation Inhibition: Certain sulfonamide derivatives have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a critical process for ATP generation. nih.gov Research has shown that specific symmetric bis-sulfonamides can act as inhibitors targeting the NADH-quinone oxidoreductase, also known as Complex I, of the mitochondrial respiratory chain. nih.gov The inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production. Structure-activity relationship (SAR) studies have indicated that the length of alkyl chains on the sulfonamide scaffold is critical for potency, with a 1-decanesulfonamide derivative showing potent inhibitory activity. nih.gov

Table 2: Inhibition of Mitochondrial Complex I by Sulfonamide Derivatives
Compound StructureInhibitory Concentration (IC₅₀)
KPYC01112 (Symmetric bis-sulfonamide)~1.0 µM (approx.)
Optimized derivative with long alkyl chain (32)0.017 µM
Optimized derivative with long alkyl chain (35)0.014 µM
1-Decanesulfonamide derivative (26)0.088 µM

Interaction with Specific Cellular Pathways (e.g., Apoptosis, Inflammatory Pathways)

Beyond direct enzyme inhibition, this compound derivatives can modulate complex cellular signaling cascades, including those governing cell death and inflammation.

Apoptosis Pathways: The N-(4-chlorophenyl) moiety is present in molecules that can trigger programmed cell death, or apoptosis. One such derivative was found to induce the intrinsic pathway of apoptosis in MCF-7 breast cancer cells. nih.gov The molecular mechanism involves the upregulation of pro-apoptotic proteins and increased activity of key executioner enzymes, specifically caspase-7 and caspase-9. nih.gov This activation of the caspase cascade ultimately leads to cell dismantling.

Another distinct mechanism involves the unfolded protein response (UPR). Certain sulfonamidebenzamides have been identified as selective activators of the C/EBP-homologous protein (CHOP) pathway, which is the apoptotic arm of the UPR. nih.gov When misfolded proteins accumulate in the endoplasmic reticulum, the UPR is triggered. While initially adaptive, sustained UPR can lead to apoptosis through the action of transcription factors like CHOP. nih.gov

Inflammatory Pathways: Sulfonamide-based compounds can exert significant influence over inflammatory pathways by modulating the production of signaling molecules called cytokines. nih.gov Derivatives containing a 4-chlorophenyl group have been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, the same compounds can increase the levels of anti-inflammatory and immunoregulatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1). nih.gov This dual action allows for a rebalancing of the inflammatory environment. The underlying mechanisms may involve key signaling pathways such as that mediated by Nuclear Factor kappa B (NF-κB), which is a critical regulator of cytokine gene expression. nih.gov

Table 3: Effects of N-(4-chlorophenyl) Derivatives on Cellular Pathways
Cellular PathwayMolecular EffectKey Mediators
Intrinsic ApoptosisInduction of programmed cell deathCaspase-7, Caspase-9
UPR-Mediated ApoptosisSelective activation of the apoptotic arm of the UPRCHOP transcription factor
Inflammatory SignalingSuppression of pro-inflammatory cytokinesTNF-α
Inflammatory SignalingUpregulation of anti-inflammatory cytokinesTGF-β1

Receptor Binding Profiles and Ligand-Target Specificity

While a comprehensive binding profile for this compound itself is not extensively documented, the structural motifs are found in derivatives with high affinity and specificity for various receptors and enzymes. This demonstrates the scaffold's potential for targeted drug design.

The specificity of sulfonamide derivatives for different isoforms of a single enzyme family, such as the carbonic anhydrases, is a clear example of ligand-target specificity. plos.orgmdpi.com Minor structural modifications can shift the binding preference from ubiquitous isoforms like hCA II to tumor-specific isoforms like hCA IX, thereby reducing off-target effects.

Furthermore, derivatives incorporating a (4-chlorophenyl)sulfonyl group have demonstrated activity at G-protein coupled receptors. One such compound, JD5037, was identified as a potent and selective peripherally acting inverse agonist of the cannabinoid receptor 1 (CB1R). nih.gov An inverse agonist not only blocks the receptor but also reduces its basal activity. The high selectivity of such compounds highlights how the core structure can be adapted to interact with specific receptor binding pockets.

Table 4: Receptor and Enzyme Specificity of (4-chlorophenyl)sulfonamide Derivatives
Derivative ClassTargetActivityAffinity/Potency
Pyridine-3-sulfonamidesCarbonic Anhydrase IXSelective InhibitionKᵢ = 137 nM
JD5037Cannabinoid Receptor 1 (CB1R)Selective Inverse AgonistKᵢ values reported

Investigation of Antibacterial Mechanisms at the Molecular Level

The antibacterial properties of sulfonamides are historically significant. The molecular mechanisms are primarily centered on the disruption of essential metabolic pathways in bacteria.

The classical mechanism of action is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govmdpi.com This enzyme is critical for the bacterial synthesis of folic acid, a vitamin necessary for producing nucleic acids and amino acids. Sulfonamides act as structural analogues of the natural DHPS substrate, p-aminobenzoic acid (PABA). By binding to the active site of DHPS, they block the synthesis of dihydropteroate, thereby halting folic acid production and inhibiting bacterial growth. nih.gov

Bacterial resistance to this mechanism often arises from the acquisition of alternative DHPS genes (sul genes), which produce enzymes with low affinity for sulfonamides. nih.gov Structural studies of these resistant enzymes, such as Sul1 and Sul2, reveal that a conserved Phe-Gly amino acid sequence near the active site creates steric hindrance that prevents sulfonamide binding, while still allowing the smaller PABA molecule to access the catalytic site. nih.gov

A second, distinct antibacterial mechanism involves the inhibition of bacterial carbonic anhydrases. mdpi.com These enzymes are vital for maintaining pH homeostasis and providing bicarbonate for key biosynthetic pathways, including the synthesis of peptidoglycans for the bacterial cell wall. By inhibiting bacterial CAs, sulfonamides can disrupt these fundamental processes, leading to an antibacterial effect through a mechanism entirely different from folate pathway inhibition. mdpi.com

Table 5: Summary of Antibacterial Mechanisms
MechanismTarget EnzymeMolecular Action
Folate Synthesis InhibitionDihydropteroate Synthase (DHPS)Competitive antagonism with PABA, blocking folic acid synthesis.
Metabolic/pH DisruptionBacterial Carbonic Anhydrase (β-CA)Inhibition of CO₂ hydration, disrupting pH balance and biosynthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)butane-1-sulfonamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines. A catalytic base like KOH (40%) is typically used to facilitate the reaction, as seen in similar sulfonamide syntheses . Critical conditions include anhydrous solvents (e.g., THF or DCM), controlled temperature (0–25°C), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is essential to isolate the pure product.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and sulfonamide NH (δ ~5.5 ppm, broad) .
  • IR : S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • X-ray Crystallography : Used to confirm bond lengths (e.g., S–N bond ~1.63 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What preliminary biological screening assays are used to evaluate this compound?

  • Methodological Answer : Antimicrobial activity is assessed via disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans). Anticancer potential is tested using MTT assays on cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide chain length) influence the compound’s biological activity?

  • Methodological Answer : Comparative studies on analogs (e.g., propane vs. butane sulfonamide chains) reveal:

  • Longer chains (butane) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Activity trends are analyzed using QSAR models, correlating logP values with IC₅₀ data . Contradictions in activity data (e.g., higher potency in shorter chains for some targets) may arise from steric effects or target-specific binding .

Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., carbonic anhydrase or kinase targets). The chlorophenyl group often occupies hydrophobic pockets, while the sulfonamide interacts with catalytic residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. How are crystallographic data used to resolve contradictions in reported structural or activity data?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns or conformational flexibility (e.g., rotational freedom of the butane chain) are resolved via:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O⋯H contacts contributing >30% to crystal packing) .
  • Polymorphism Studies : Differential Scanning Calorimetry (DSC) identifies polymorphs that may affect solubility and bioactivity .

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